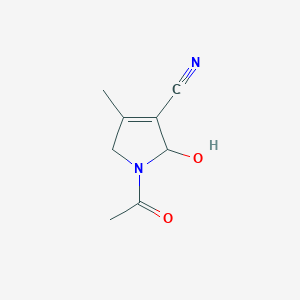

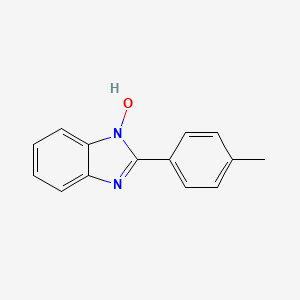

1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Studies

- The compound is involved in novel redox cyclisation reactions, leading to the formation of complex tetracyclic products, as demonstrated by Buckle et al. (1992). These reactions, typical for 2-acylpyrroles, are significant for understanding chemical properties and reactions of this class of compounds (Buckle et al., 1992).

Heterocyclic Synthesis

- Research by Dyachenko et al. (2010) explored the synthesis of hexahydro-isoquinoline-4-carbonitriles, indicating the role of similar structures in developing new heterocyclic compounds. This reflects the potential utility of related structures in synthetic chemistry (Dyachenko et al., 2010).

Development of Novel Compounds

- Albert (1973) showed the creation of 4-amino-1,2,3-triazoles, demonstrating the compound's potential in generating new chemical entities with varied properties (Albert, 1973).

Catalyst-Free Combinatorial Chemistry

- Kumaravel and Vasuki (2009) utilized a catalyst-free approach to synthesize novel chromene-3-carbonitrile derivatives, highlighting the compound's role in environmentally friendly chemical processes (Kumaravel & Vasuki, 2009).

Synthetic Pathways and Characterization

- Xiao Yong-mei (2013) discussed the synthesis and characterization of nonsteroidal progestrone receptor modulators, showing the compound's relevance in medicinal chemistry and drug development (Xiao Yong-mei, 2013).

Novel Synthesis Procedures

- Singh and Lesher (1990) developed new procedures for synthesizing naphthyridin-2(1H)-ones, demonstrating innovative methods in organic synthesis involving related structures (Singh & Lesher, 1990).

Corrosion Inhibition Studies

- Verma et al. (2015) investigated the use of pyrrole-4-carbonitriles as corrosion inhibitors, indicating the compound's potential application in materials science and engineering (Verma et al., 2015).

Multicomponent Assembling

- Vafajoo et al. (2014) reported an electrocatalytic multicomponent assembling approach to synthesize pyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing the compound's role in innovative synthetic strategies (Vafajoo et al., 2014).

将来の方向性

Pyrrole derivatives, including “1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile”, are considered as a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the synthesis, characterization, and exploration of the biological activities of this compound.

特性

IUPAC Name |

1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-10(6(2)11)8(12)7(5)3-9/h8,12H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFYITBLPUPDAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C1)C(=O)C)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-2-hydroxy-4-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)

![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)

![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)